N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
- N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)dodecanamide
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
Uniqueness
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide is unique due to its specific structural features and the presence of the hexanamide group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O/c1-2-3-5-14-21(27)25-22-18-12-8-9-13-20(18)24-23-19(22)15-16-26(23)17-10-6-4-7-11-17/h4,6-13H,2-3,5,14-16H2,1H3,(H,24,25,27) |
InChI Key |
DOBTYDJDNPQNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.